molecular formula C7H5Br2ClO B6296196 5-Chloro-2,3-dibromoanisole CAS No. 174913-35-0

5-Chloro-2,3-dibromoanisole

Cat. No.: B6296196
CAS No.: 174913-35-0
M. Wt: 300.37 g/mol
InChI Key: JDEXVOQSUCJVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dibromoanisole is a chemical compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.37 g/mol. It is also known by its IUPAC name, 1,2-dibromo-5-chloro-3-methoxybenzene .

Preparation Methods

The synthesis of 5-Chloro-2,3-dibromoanisole typically involves the bromination and chlorination of anisole derivatives. One common method is the bromination of 2,3-dibromoanisole followed by chlorination . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-Chloro-2,3-dibromoanisole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2,3-dibromoanisole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dibromoanisole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions . These interactions can affect various biological pathways and processes, depending on the specific application and context .

Comparison with Similar Compounds

5-Chloro-2,3-dibromoanisole can be compared with other halogenated anisole derivatives, such as:

    2,3-Dibromoanisole: Lacks the chlorine atom, which may affect its reactivity and applications.

    5-Chloro-2-bromoanisole: Has only one bromine atom, which can influence its chemical behavior.

    2,3,5-Tribromoanisole: Contains an additional bromine atom, which can lead to different reactivity patterns.

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1,2-dibromo-5-chloro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEXVOQSUCJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.